molecular formula C20H15N3O4 B4412174 N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide

N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide

Cat. No. B4412174
M. Wt: 361.3 g/mol
InChI Key: AKGMCWIRWHVWPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis of related oxadiazole derivatives often employs methods that start with specific phenyl-substituted furans or benzamides, proceeding through cyclization reactions to form the oxadiazole core (Rai et al., 2009; Taha et al., 2014). The synthesis pathways typically involve the use of reagents like hydrazine hydrate for cyclization and various catalysts for facilitating the reactions.

Molecular Structure Analysis

X-ray powder diffraction (XRPD) and density functional theory (DFT) studies provide insights into the molecular and solid-state structure of related compounds, highlighting the significance of intermolecular interactions and molecular packing in determining the stability and properties of these molecules (Rahmani et al., 2017). The molecular structure is often characterized by specific spatial arrangements, driven by the nature of the substituents and the core oxadiazole ring.

Chemical Reactions and Properties

The chemical reactivity of N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide and similar compounds involves interactions that can lead to various transformations. These include reactions with nucleophiles and electrophiles, influenced by the electron-withdrawing or donating nature of the substituents. The presence of the oxadiazole ring and methoxy groups contributes to the molecule's reactivity, allowing for further functionalization or participation in coupling reactions (Kleier & Pilgram, 1987).

Physical Properties Analysis

The physical properties of such molecules, including melting points, solubility, and crystalline structure, are directly influenced by the molecular structure. Studies on similar compounds have shown that crystalline form, solubility in various solvents, and thermal stability can be extensively studied through techniques like XRPD and thermal analysis, providing critical information for the material's handling and application (Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different classes of reagents, are pivotal for understanding the behavior of this compound in various environments. The presence of functional groups like the furamide and oxadiazole rings plays a crucial role in determining these properties, influencing how these molecules interact with biological targets or participate in chemical reactions (Aghekyan et al., 2020).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Without specific experimental data, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Without specific experimental data, it’s difficult to predict its safety and hazards .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, its reactivity, and its biological activity. It could also involve modifying its structure to enhance its properties or activity .

properties

IUPAC Name

N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-25-16-9-7-13(8-10-16)18-22-20(27-23-18)14-4-2-5-15(12-14)21-19(24)17-6-3-11-26-17/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGMCWIRWHVWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide
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N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide
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N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide
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N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide
Reactant of Route 5
N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide
Reactant of Route 6
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N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide

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